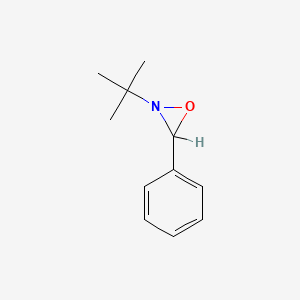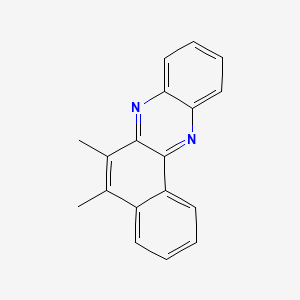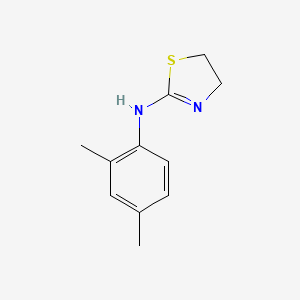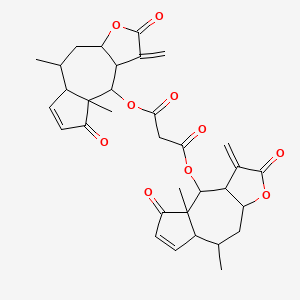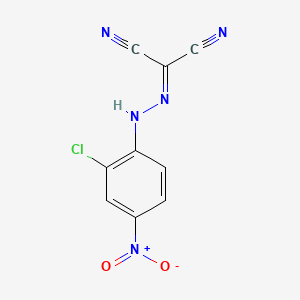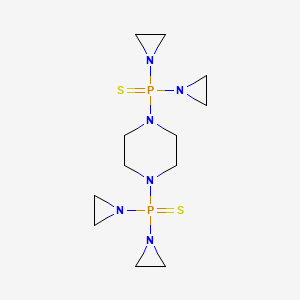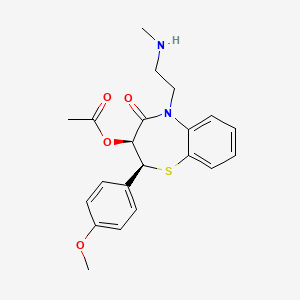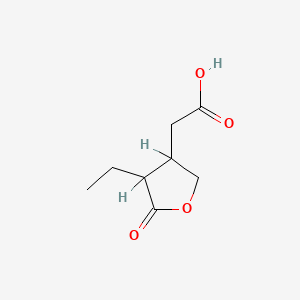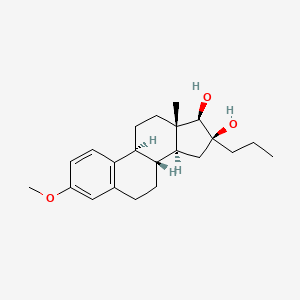
16-Propyl-3-methoxy-estra-1,3,5(10)-triene-16beta,17beta-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Propyl-3-methoxy-estra-1,3,5(10)-triene-16beta,17beta-diol is a steroid. It derives from a hydride of an estrane.
Scientific Research Applications
Neuroendocrine Modulation
Research has explored the neuroendocrine modulation potential of androgen metabolites, such as 5alpha-androstane-3beta,17beta-diol (3beta-Diol), which shares a structural resemblance with 16-Propyl-3-methoxy-estra-1,3,5(10)-triene-16beta,17beta-diol. These studies highlight the intricate roles of androgen metabolites in modulating stress responses and cognitive functions through interactions with estrogen receptors rather than androgen receptors, suggesting a complex interplay in neuroendocrine regulation (Handa et al., 2008).
Environmental Estrogen Mimetics
Investigations into chemicals like Methoxychlor, which, like 16-Propyl-3-methoxy-estra-1,3,5(10)-triene-16beta,17beta-diol, possess estrogenic activity due to their structural similarities with estrogens, have revealed significant effects on reproductive health and development. These studies underscore the potential risks and mechanisms of action associated with environmental estrogens and their metabolites, contributing to the broader understanding of hormone mimicry in the environment (Cummings, 1997).
Steroid Hormone Regulation
The role of 17beta-hydroxysteroid dehydrogenases (17beta-HSDs) in regulating steroid hormones, including estrogens and androgens, has been a subject of extensive research. These enzymes, which are crucial in the biosynthesis and metabolism of steroid hormones, offer insights into the regulatory mechanisms that might also apply to the metabolism of compounds like 16-Propyl-3-methoxy-estra-1,3,5(10)-triene-16beta,17beta-diol. Understanding these pathways is vital for developing targeted therapies for hormone-dependent conditions (Poirier, 2003).
Antimicrobial Properties
Eugenol, a component of essential oils with a structure similar to 16-Propyl-3-methoxy-estra-1,3,5(10)-triene-16beta,17beta-diol, has demonstrated significant antimicrobial activity against a broad spectrum of microorganisms. This suggests potential research avenues into the antimicrobial applications of structurally related compounds, offering a natural alternative for combating infectious diseases and addressing antibiotic resistance (Marchese et al., 2017).
properties
CAS RN |
7146-94-3 |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16S,17R)-3-methoxy-13-methyl-16-propyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C22H32O3/c1-4-10-22(24)13-19-18-7-5-14-12-15(25-3)6-8-16(14)17(18)9-11-21(19,2)20(22)23/h6,8,12,17-20,23-24H,4-5,7,9-11,13H2,1-3H3/t17-,18-,19+,20-,21+,22+/m1/s1 |
InChI Key |
CVNVHOYBHQEWMN-BTOHRNCKSA-N |
Isomeric SMILES |
CCC[C@@]1(C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1O)C)C=CC(=C4)OC)O |
SMILES |
CCCC1(CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)OC)O |
Canonical SMILES |
CCCC1(CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



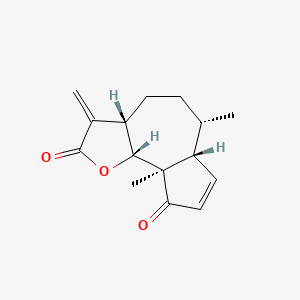
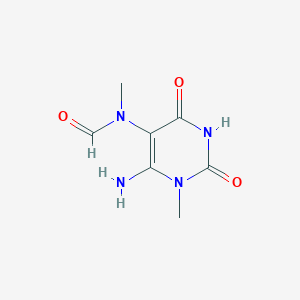

![N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B1200778.png)
